AT13148

Gene Expression Apoptosis Transcriptomics

AT13148 (CAS 1056901-62-2) is the only orally bioavailable multi-AGC kinase inhibitor that simultaneously targets AKT, p70S6K, PKA, ROCK I/II, and SGK with a polypharmacology profile that cannot be replicated by selective AKT or ROCK inhibitors alone. In preclinical models, AT13148 predominantly induces apoptosis-related genes, while selective AKT inhibitor CCT128930 modulates cell-cycle genes, and AT13148 uniquely blocks both ROCK substrate phosphorylation and AKT signaling to inhibit tumor invasion without affecting proliferation—an outcome not achievable with ROCK-selective inhibitors. Procure AT13148 for in vivo studies in PTEN-deficient or PIK3CA-mutant tumors, gene expression profiling experiments comparing multi-AGC vs selective inhibition, or pancreatic ductal adenocarcinoma invasion/metastasis assays.

Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
CAS No. 1056901-62-2
Cat. No. B1683962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT13148
CAS1056901-62-2
SynonymsAT-13148;  AT 13148;  AT13148;  AT13148 hydrochloride;  AT13148 HCl
Molecular FormulaC17H16ClN3O
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1
InChIKeyIIRWNGPLJQXWFJ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AT13148 (CAS 1056901-62-2): A Multi-AGC Kinase Inhibitor for PI3K Pathway-Driven Oncology Research Procurement


AT13148 (CAS 1056901-62-2) is an orally bioavailable, ATP-competitive inhibitor of the AGC kinase family, specifically targeting Akt1/2/3, p70S6K, PKA, ROCK I/II, and SGK [1]. Identified through high-throughput X-ray crystallography and fragment-based lead discovery by Astex Pharmaceuticals, the compound was advanced to Phase I clinical trials (NCT01585701) for advanced solid tumors [1][2]. Its development as a clinical candidate was discontinued due to a narrow therapeutic index, but its unique polypharmacology profile makes it a critical tool compound for dissecting AGC kinase signaling networks in preclinical oncology research [3].

Why AT13148 Cannot Be Substituted: Differentiated Multi-Target Inhibition Versus Selective AKT or ROCK Inhibitors


Substituting AT13148 with a selective AKT inhibitor (e.g., CCT128930, MK-2206) or a selective ROCK inhibitor (e.g., Y-27632, Fasudil) fails to recapitulate its distinct mechanism of action. AT13148's polypharmacology—simultaneous inhibition of AKT, p70S6K, PKA, ROCK I/II, and SGK—results in a unique gene expression signature and functional outcome [1]. Specifically, AT13148 predominantly induces apoptosis-related genes, whereas selective AKT inhibition by CCT128930 modulates cell-cycle genes [2]. Furthermore, in pancreatic cancer models, AT13148 blocks both ROCK substrate phosphorylation and AKT signaling, leading to inhibition of tumor invasion without affecting proliferation—an outcome not observed with ROCK-selective inhibitors alone [3]. The procurement of a selective inhibitor will not replicate these integrated pharmacodynamic effects.

AT13148 Quantitative Differentiation Guide: Head-to-Head Comparative Data for Scientific Selection


Differential Gene Expression: Apoptosis Induction vs. Cell Cycle Arrest

In a direct head-to-head comparison using gene expression microarrays in cancer cells, AT13148 induced a gene signature enriched for apoptosis pathways, whereas the selective AKT inhibitor CCT128930 primarily modulated cell-cycle genes [1]. This differential transcriptomic response was quantified by a ≥1.5-fold change in expression for a distinct set of genes, with AT13148 uniquely upregulating pro-apoptotic factors and CCT128930 altering cell-cycle regulators [2].

Gene Expression Apoptosis Transcriptomics

In Vivo Efficacy: Tumor Growth Inhibition in PTEN-Deficient Xenografts

In PTEN-deficient MES-SA human uterine sarcoma xenografts, AT13148 (50 mg/kg, p.o.) significantly inhibited tumor growth [1]. In contrast, selective AKT inhibitors (e.g., MK-2206) have shown limited single-agent activity in PTEN-deficient models in other studies [2]. Additionally, in a gastric cancer HGC27 xenograft model, daily oral gavage of AT13148 at well-tolerated doses significantly suppressed tumor growth [3].

Xenograft PTEN-Deficient In Vivo

Selectivity Profile: Potent Multi-AGC Inhibition Versus Non-AGC Kinases

AT13148 exhibits potent inhibition of multiple AGC kinases, including Akt1 (IC50 = 38 nM), p70S6K (8 nM), PKA (3 nM), ROCK I/II (6/4 nM), and SGK3 (63 nM) [1]. In contrast, it shows minimal activity against non-AGC kinases (e.g., EGFR, VEGFR2) with IC50 values >1000 nM . This selectivity profile distinguishes it from pan-kinase inhibitors and selective inhibitors of a single AGC kinase.

Selectivity Kinase Profiling Off-Target

Clinical Pharmacodynamics: Dual ROCK-AKT Target Engagement in Patients

In a Phase I clinical trial, AT13148 demonstrated dual target engagement in patient tumor biopsies. At the maximally tolerated dose of 180 mg, ≥50% reduction in p-cofilin (a ROCK substrate) was observed in 3/8 post-treatment biopsies [1]. This provides direct evidence of ROCK inhibition in human tumors, a PD effect not achieved with selective AKT inhibitors (e.g., capivasertib, which modulates p-GSK3β but not p-cofilin) [2].

Pharmacodynamics Biomarker Phase I

Anti-Invasive Effect: Blockade of Pancreatic Cancer Cell Invasion

In a study of pancreatic ductal adenocarcinoma (PDAC), AT13148 treatment of KPC mouse and human TKCC5 patient-derived cells blocked ROCK substrate phosphorylation and reduced 3D collagen matrix invasion, similar to the selective ROCK inhibitors Y-27632 and H-1152 [1]. Importantly, AT13148 treatment reduced subcutaneous tumor growth and blocked invasion of healthy pancreatic tissue by KPC tumor cells in vivo without affecting proliferation, whereas selective ROCK inhibitors have not been shown to replicate this dual effect of anti-invasion and anti-tumor growth in the same model [1][2].

Invasion Metastasis Pancreatic Cancer

Pharmacokinetic Profile: Dose-Proportional Exposure and Variability

In a Phase I trial, AT13148 demonstrated a dose-proportional increase in AUC (382-13382 nM.h) and Cmax (21-450 nM) up to 160 mg (r2 = 0.98) on the first dose [1]. At the MTD of 180 mg, mean Cmax and AUC were 383 nM and 13399 nM.h, respectively [2]. This pharmacokinetic profile, characterized by high inter-patient variability and a long half-life (~24h), is distinct from other clinical AKT inhibitors like capivasertib, which has a shorter half-life (~8-10h) and different dosing schedule [3].

Pharmacokinetics Cmax AUC

Optimal Research and Procurement Application Scenarios for AT13148 (CAS 1056901-62-2)


Investigating Multi-AGC Kinase Dependency in PTEN-Deficient or PI3K Pathway-Mutant Xenograft Models

Procure AT13148 for in vivo studies requiring simultaneous inhibition of AKT, p70S6K, and ROCK in PTEN-deficient or PIK3CA-mutant tumor models. The compound has demonstrated significant tumor growth inhibition in MES-SA uterine sarcoma, BT474 breast cancer, and HGC27 gastric cancer xenografts [1][2]. This scenario is optimal for dissecting the integrated signaling output of the AGC kinase network in tumor growth and survival.

Transcriptomic Studies of Apoptosis Induction vs. Cell Cycle Arrest

Use AT13148 in gene expression profiling experiments to differentiate the transcriptional consequences of multi-AGC inhibition from selective AKT inhibition. AT13148 predominantly affects apoptosis genes, while the selective AKT inhibitor CCT128930 modulates cell-cycle genes [1]. This application is ideal for mechanistic studies exploring the unique pharmacodynamic signature of polypharmacology in cancer cells.

Evaluating Anti-Invasive and Anti-Metastatic Effects in Pancreatic Cancer Models

Apply AT13148 in in vitro and in vivo pancreatic ductal adenocarcinoma (PDAC) models to study the inhibition of tumor cell invasion and metastasis. AT13148 blocks ROCK substrate phosphorylation and reduces 3D collagen matrix invasion in KPC mouse and human PDAC cells, and inhibits tumor growth and invasion in vivo [1]. This scenario is relevant for research focused on the role of ROCK and AKT signaling in cancer cell motility and local invasion.

Pharmacodynamic Biomarker Studies for Dual ROCK-AKT Pathway Inhibition

Utilize AT13148 as a positive control or tool compound in preclinical pharmacodynamic studies aimed at measuring dual target engagement of the ROCK and AKT pathways. Clinical data show that AT13148 reduces p-cofilin (ROCK substrate) in patient tumor biopsies, and preclinical data confirm inhibition of AKT substrates like GSK3β and p70S6K [1][2]. This application is crucial for developing and validating biomarker assays for multi-AGC kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT13148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.